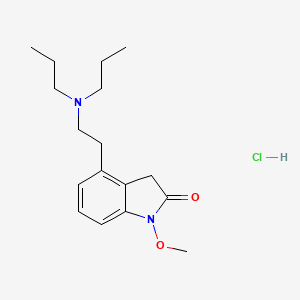
N-Methoxy Ropinirole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy Ropinirole Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist. It is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The compound is known for its ability to stimulate dopamine D2 receptors within the brain, which helps alleviate symptoms associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy Ropinirole Hydrochloride involves several steps. One common method starts with the commercially available naphthalene derivative. The process includes a regioselective Birch reduction and an ozonolysis with concomitant ring closure to induce the required ring contraction . The preparation of crude Ropinirole hydrochloride from 6-[2-(di-n-propylamino) ethyl]-2-nitrophenyl acetic acid hydrochloride intermediate is achieved by subjecting it to specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically follows a multi-step synthesis process. This includes the use of various reagents and catalysts to ensure high yield and purity. The process is optimized to minimize byproducts and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy Ropinirole Hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, triethylamine, and various solvents like methanol. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from these reactions include various dimeric degradants, such as the methylene-bridged 1,3′-Dimer of Ropinirole. These products are often analyzed using techniques like LC-PDA/UV-MS and NMR to confirm their structures .
Scientific Research Applications
N-Methoxy Ropinirole Hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of dopamine receptor agonists. In biology, it helps in understanding the pathways involved in Parkinson’s disease and Restless Legs Syndrome. In medicine, it is used to develop new therapeutic agents for these conditions. Industrially, it is used in the production of pharmaceuticals and other related compounds .
Mechanism of Action
The mechanism of action of N-Methoxy Ropinirole Hydrochloride involves its ability to stimulate dopamine D2 and D3 receptors within the brain. This stimulation helps in alleviating the symptoms of Parkinson’s disease and Restless Legs Syndrome by mimicking the effects of dopamine. The compound has a high affinity for these receptors, which makes it effective in its therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Methoxy Ropinirole Hydrochloride include other dopamine agonists like Pramipexole and Rotigotine. These compounds also target dopamine receptors but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: What sets this compound apart is its specific methoxy group, which enhances its pharmacological profile. This modification allows for better receptor binding and increased efficacy in treating symptoms of Parkinson’s disease and Restless Legs Syndrome .
Properties
Molecular Formula |
C17H27ClN2O2 |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1-methoxy-3H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-18(11-5-2)12-9-14-7-6-8-16-15(14)13-17(20)19(16)21-3;/h6-8H,4-5,9-13H2,1-3H3;1H |
InChI Key |
VUJMWJGARFYBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















